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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol

CAS No.: 89389-87-7

Cat. No.: B14379037

Get Quote

Executive Summary & Structural Context
5,5-dimethylhexan-3-yl acetate (C₁₀H₂₀O₂, MW 172.26) is a sterically hindered secondary

ester. Its fragmentation behavior under Electron Ionization (EI, 70 eV) is distinct from linear

isomers due to the presence of a tert-butyl group (neopentyl moiety) adjacent to the chiral

center.

This guide compares its spectral "performance"—defined here as diagnostic distinctiveness

and ion stability—against linear analogs and its alcohol precursor.

Structural Breakdown[1][2]
Backbone: Hexane chain with a quaternary carbon at C5.

Functional Group: Acetate ester at C3.

Key Moiety: A bulky tert-butyl group attached to the C4 methylene, creating a neopentyl tail.
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Fragmentation Mechanisms: The "Fingerprint"
Pathways
The mass spectrum of 5,5-dimethylhexan-3-yl acetate is governed by three competitive

pathways: McLafferty-type Elimination, Alpha-Cleavage, and Inductive Cleavage.

Pathway A: The "Acetic Acid Loss" (Diagnostic
Elimination)
Unlike stable aromatic esters, aliphatic secondary acetates rarely show a strong molecular ion (

). The dominant initial event is the thermal-like elimination of acetic acid (

, 60 Da) via a six-membered transition state involving the

-hydrogen.

Precursor: Molecular Ion (

172)

Neutral Loss: Acetic Acid (60 Da)

Product Ion: 5,5-dimethylhex-2-ene or isomer (

112)

Significance: This peak (

112) is often the highest mass peak observed, acting as a "pseudo-molecular ion."

Pathway B: Alpha-Cleavage (Steric Selection)
Ionization at the carbonyl oxygen triggers homolytic cleavage at the C3 position.

Path B1 (Minor): Loss of the Ethyl group (C1-C2). Result:

.

Path B2 (Major): Loss of the Neopentyl group (C4-C6). Result:
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.

Mechanism Rule: Fragmentation favors the loss of the larger radical.[1][2] The bulky

neopentyl radical is lost more readily than the ethyl radical, making

101 significantly more abundant than

143.

Pathway C: The Base Peak Competition ( 43 vs. 57)
43 (Acetyl Cation): Formed via inductive cleavage of the C-O bond. In most acetates, this is
the base peak (100% relative abundance).

57 (tert-Butyl Cation): The neopentyl tail (

) readily fragments to release the stable tert-butyl cation (

).

Differentiation: In linear isomers,

57 is minor.[3] In this molecule,

57 is a major diagnostic peak (often 40-80% abundance relative to base).

Visualization of Signaling Pathways (DOT Diagram)
The following diagram maps the competitive fragmentation kinetics.
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Caption: Competitive fragmentation pathways of 5,5-dimethylhexan-3-yl acetate showing the

dominance of acid elimination and stable cation formation.

Comparative Analysis: Performance vs. Alternatives
To validate the identity of this compound, it must be compared against its linear isomer and its

alcohol precursor.

Table 1: Spectral Diagnostic Comparison
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Feature
5,5-Dimethylhexan-

3-yl Acetate (Target)
n-Octyl Acetate

(Linear Alternative)
5,5-Dimethylhexan-

3-ol (Precursor)

Molecular Ion (

)

Absent / Trace (

)

Weak but visible (

172)
Absent

Base Peak 43 (Acetyl) 43 (Acetyl) 57 or 59

Diagnostic High Mass
112 ([M-60]

)
112 (Alkene)

112 ([M-18]

)

Key Differentiator

Strong

57 (tert-butyl) +

101

Series of

61, 70, 83

Strong

59 (Alpha cleavage)

McLafferty Ion
No "classic"

60 peak (hindered)

61 (

)

N/A

Analytical Insight
Vs. Linear Isomer: The linear n-octyl acetate lacks the tert-butyl group, so it displays a

"picket fence" pattern of alkyl losses (

29, 43, 57, 71, 85) with decreasing intensity. The target molecule disrupts this pattern with a
massive spike at

57 and a specific cut at

101.

Vs. Alcohol Precursor: The alcohol lacks the

43 base peak. Derivatization to the acetate shifts the base peak to 43 and adds the
characteristic [M-60] neutral loss, which confirms the ester functionality.
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Experimental Protocol: GC-MS Validation
To replicate these results, use the following self-validating protocol.

Method Parameters
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm) – Non-polar phases are preferred for

isomeric separation.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split mode (20:1), 250°C.

Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Step-by-Step Workflow
Sample Prep: Dilute 1 µL of neat ester in 1 mL of Hexane (HPLC grade).

Injection: Inject 1 µL.

Temperature Program:

Hold 50°C for 1 min.

Ramp 10°C/min to 200°C.

Ramp 25°C/min to 280°C (Bake out).

Data Validation (The "Check" Step):

Check 1: Look for

43 (Base).[1] If 43 is not base, check for source contamination or saturation.

Check 2: Verify ratio of
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57 to

43. In this branched isomer,

57 should be

relative abundance. If

, suspect linear isomer contamination.

Check 3: Confirm absence of

(172) and presence of

112.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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